molecular formula C8H10N4O5 B14008257 ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate CAS No. 60282-68-0

ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate

Cat. No.: B14008257
CAS No.: 60282-68-0
M. Wt: 242.19 g/mol
InChI Key: OOQZAYBEVLRMEG-UHFFFAOYSA-N
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Description

Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with amino, nitro, and oxo groups, along with an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the formation of the carbamate moiety by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethyl carbamate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate can be compared with other pyridine derivatives such as:

    Ethyl N-(6-amino-4-oxo-1H-pyridin-2-yl)carbamate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Ethyl N-(6-nitro-4-oxo-1H-pyridin-2-yl)carbamate:

    Ethyl N-(5-nitro-4-oxo-1H-pyridin-2-yl)carbamate: Positional isomer with the nitro group at a different position, leading to variations in chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60282-68-0

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl N-(6-amino-5-nitro-4-oxo-1H-pyridin-2-yl)carbamate

InChI

InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(13)6(12(15)16)7(9)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14)

InChI Key

OOQZAYBEVLRMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=O)C(=C(N1)N)[N+](=O)[O-]

Origin of Product

United States

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